molecular formula C20H30N2O8 B13873052 benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate

benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate

Cat. No.: B13873052
M. Wt: 426.5 g/mol
InChI Key: YRKGECJVSSEXFG-UHFFFAOYSA-N
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Description

Benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes may include:

    Formation of the Core Structure: This step involves the synthesis of the hexyl chain with the oxo and amino groups. Reagents such as hexylamine and hexanone may be used under controlled conditions.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the functionalized hexyl chain with benzyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amine groups to amides.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, allowing for further derivatization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of suitable leaving groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate: Unique due to its specific functional groups and structure.

    Other Carbamates: Compounds with similar carbamate groups but different side chains or functional groups.

    Glycosylated Amines: Compounds with similar glycosylation patterns but different core structures.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H30N2O8

Molecular Weight

426.5 g/mol

IUPAC Name

benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate

InChI

InChI=1S/C20H30N2O8/c23-11-14-16(25)17(26)18(27)19(30-14)22-15(24)9-5-2-6-10-21-20(28)29-12-13-7-3-1-4-8-13/h1,3-4,7-8,14,16-19,23,25-27H,2,5-6,9-12H2,(H,21,28)(H,22,24)

InChI Key

YRKGECJVSSEXFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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